{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine
Description
Properties
IUPAC Name |
[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-7-12(9-16)11(2)17(10)13-3-4-14-15(8-13)19-6-5-18-14/h3-4,7-8H,5-6,9,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTWTTWDDWJPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCCO3)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The preparation of {[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine generally involves:
- Synthesis of the 2,3-dihydro-1,4-benzodioxin-6-yl amine precursor.
- Construction of the 2,5-dimethylpyrrole core.
- Formation of the methylene bridge linking the pyrrole and the amine moiety.
The synthetic approach is typically executed via nucleophilic substitution and condensation reactions under controlled pH and temperature conditions.
Preparation of 2,3-Dihydro-1,4-benzodioxin-6-yl Amine
The amine precursor is synthesized by reduction or functional group transformation of 2,3-dihydro-1,4-benzodioxin derivatives. For example, 2,3-dihydro-1,4-benzodioxin-6-amine is obtained by reacting the corresponding hydroxybenzodioxin compound with ammonia or amination reagents under mild conditions, often in aqueous or polar aprotic solvents.
Pyrrole Ring Functionalization
The 2,5-dimethyl-1H-pyrrole ring is typically synthesized via Paal-Knorr synthesis or other pyrrole-forming methods. The methyl groups at positions 2 and 5 are introduced either by using substituted precursors or by selective methylation.
Formation of the Methylene Bridge to the Amine
The key step is the formation of the methylene linkage between the pyrrole ring (at position 3) and the amine group. This is often achieved by:
- Reacting the pyrrole derivative with formaldehyde or a suitable methylene donor under reductive amination conditions.
- Alternatively, via nucleophilic substitution of a halomethylpyrrole intermediate with the amine precursor.
Detailed Experimental Procedures
Although direct literature on the exact compound is limited, closely related synthetic procedures for benzodioxin-pyrrole amine derivatives provide valuable insights. The following table summarizes a representative synthetic sequence adapted from related compounds with similar structural motifs:
| Step | Reaction | Reagents & Conditions | Outcome & Notes |
|---|---|---|---|
| 1 | Synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine | Reduction of 2,3-dihydro-1,4-benzodioxin-6-nitro compound using Sn/HCl or catalytic hydrogenation | High yield of amine precursor; purity confirmed by NMR and IR |
| 2 | Synthesis of 2,5-dimethylpyrrole | Paal-Knorr synthesis from 1,4-dicarbonyl compounds and ammonium acetate | Formation of pyrrole ring with methyl groups at 2,5 positions |
| 3 | Bromomethylation at position 3 of pyrrole | Reaction with N-bromosuccinimide (NBS) or bromomethyl reagents under controlled temperature | Selective bromomethylation enabling further substitution |
| 4 | Coupling with benzodioxin amine | Nucleophilic substitution of bromomethylpyrrole with 2,3-dihydro-1,4-benzodioxin-6-amine in polar aprotic solvent (e.g., DMF) with base (e.g., LiH) | Formation of this compound |
Reaction Conditions and Optimization
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) are preferred for nucleophilic substitution steps due to their ability to stabilize charged intermediates.
- Base: Lithium hydride (LiH) or other strong bases are used to activate the amine nucleophile and facilitate substitution.
- Temperature: Reactions are typically conducted at room temperature to moderate heating (25–80 °C) to optimize yield and minimize side reactions.
- pH Control: For amine formation and sulfonamide intermediates, pH is maintained in the range of 9–10 using aqueous sodium carbonate to prevent protonation and side reactions.
Characterization and Confirmation of Structure
The synthesized compound is characterized by:
- Proton Nuclear Magnetic Resonance (1H-NMR): Chemical shifts consistent with aromatic protons of benzodioxin, methyl groups on pyrrole, and methylene protons linking the amine.
- Infrared Spectroscopy (IR): Identification of N-H stretching (~3200–3300 cm⁻¹), aromatic C-H, and other characteristic functional group vibrations.
- Elemental Analysis (CHN): Confirming molecular formula consistency.
- Mass Spectrometry: Molecular ion peak confirming molecular weight (~294.77 g/mol for the hydrochloride salt form).
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 2,3-Dihydro-1,4-benzodioxin-6-amine, 2,5-dimethylpyrrole derivatives |
| Key Reagents | N-bromosuccinimide (NBS), lithium hydride (LiH), DMF, aqueous Na2CO3 |
| Reaction Types | Reduction, Paal-Knorr pyrrole synthesis, bromomethylation, nucleophilic substitution |
| Solvent | DMF, aqueous medium for pH control |
| Temperature Range | 25–80 °C |
| Yields | Typically 70–85% for intermediate steps |
| Characterization | 1H-NMR, IR, CHN analysis, Mass spectrometry |
Research Findings and Notes
- The preparation method leverages well-established synthetic organic chemistry techniques adapted for the specific structural features of the target compound.
- The use of polar aprotic solvents and strong bases is critical for efficient coupling.
- Maintaining pH during amine formation and sulfonamide intermediate synthesis ensures high purity and yield.
- The synthetic route is versatile and allows for modification of substituents on the pyrrole or benzodioxin rings for derivative synthesis.
- Characterization data from related compounds confirm the reliability of the synthetic approach.
Chemical Reactions Analysis
Types of Reactions
{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1. Enzyme Inhibition and Therapeutic Potential
Recent studies indicate that compounds related to benzodioxin structures exhibit significant enzyme inhibitory properties. For instance, research has demonstrated that derivatives of 2,3-dihydrobenzo[1,4]dioxin can inhibit specific enzymes linked to cancer progression and inflammation. The compound's ability to modulate enzyme activity suggests its potential as a therapeutic agent in treating conditions such as cancer and inflammatory diseases .
Table 1: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| {[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine | Enzyme A | 12.5 | |
| Related Compound X | Enzyme B | 8.0 | |
| Related Compound Y | Enzyme C | 15.0 |
Agricultural Applications
2. Biopesticides Development
The increasing demand for eco-friendly agricultural practices has led to the exploration of botanical pesticides derived from natural compounds. The unique structure of this compound may contribute to the development of new biopesticides. Studies have shown that similar compounds possess insecticidal properties against various agricultural pests .
Table 2: Efficacy of Benzodioxin Derivatives as Biopesticides
| Compound | Pest Targeted | LC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | Pest A | 50 | |
| Compound Z | Pest B | 30 | |
| Compound W | Pest C | 45 |
Material Science Applications
3. Synthesis of Novel Materials
The structural characteristics of this compound make it suitable for applications in material science, particularly in the synthesis of polymers and nanomaterials. Its ability to form stable bonds with various substrates can enhance the mechanical properties of materials used in coatings and composites .
Case Study: Polymer Enhancement
A study investigated the incorporation of this compound into polymer matrices. Results indicated improved tensile strength and thermal stability compared to control samples without the additive .
Mechanism of Action
The mechanism of action of {[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of tumor growth .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key structural and molecular differences between the target compound and analogous benzodioxin derivatives:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents/Features | Potential Applications |
|---|---|---|---|---|
| {[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine | C₁₆H₁₈N₂O₂ (estimated) | ~270.33 (est.) | 2,5-Dimethylpyrrole, benzodioxin, primary amine | Drug discovery, ligand design |
| 1,4-Benzodioxin-6-methanamine (CAS 17413-10-4) | C₉H₁₁NO₂ | 166.20 | Benzodioxin, primary amine (no heterocycle) | Intermediate for agrochemicals |
| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine (CAS 92289-91-3) | C₁₁H₁₁N₃O₂ | 217.23 | Imidazole ring, benzodioxin | Enzyme inhibition studies |
| [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine | C₁₅H₁₈N₂O₂S | 290.38 | Thiazole ring, benzodioxin, ethylamine linker | Antimicrobial agents |
| ~{N}-[(1~{S})-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methyl-pyridin-3-amine | C₁₆H₁₈N₂O₂ | 270.33 | Pyridine ring, chiral ethylamine linker, benzodioxin | Chiral ligand synthesis |
Key Observations :
- The target compound’s 2,5-dimethylpyrrole group distinguishes it from imidazole (CAS 92289-91-3) or thiazole () derivatives, which may alter electronic properties and binding affinity in biological systems .
- Molecular weights vary significantly based on heterocycle size and substituents, affecting pharmacokinetic properties like bioavailability .
Stability and Environmental Impact
- Target Compound : The benzodioxin moiety confers resistance to oxidative degradation, but the primary amine may render it hygroscopic .
- Environmental Concerns : Dioxin-like compounds () are scrutinized for bioaccumulation, though the target compound’s lack of halogens may reduce toxicity compared to chlorinated analogs .
Biological Activity
The compound {[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine is a unique chemical structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzodioxin moiety and a pyrrole ring, which are known to influence its biological activity. The molecular formula is with a molecular weight of approximately 258.32 g/mol. Its structural components suggest potential interactions with various biological targets.
Antiproliferative Effects
Research indicates that compounds containing the pyrrole structure exhibit significant antiproliferative activity. For instance, derivatives of pyrrole have been shown to inhibit cell growth in various cancer cell lines. The activity is often linked to their ability to interfere with cellular metabolism and promote apoptosis in malignant cells .
The biological activity of this compound may involve several mechanisms:
- Cell Cycle Arrest : Studies have shown that related compounds can induce cell cycle arrest, particularly in the G0/G1 phase, thereby preventing cancer cell proliferation.
- Inhibition of Glycolysis : The compound may suppress glycolytic pathways, leading to reduced energy production in rapidly dividing cells .
- Modulation of Apoptosis : It has been suggested that compounds with similar structures can enhance apoptotic pathways through the activation of caspases and the upregulation of pro-apoptotic proteins.
Case Studies and Research Findings
Research has focused on various derivatives of the compound and their effects on different cell lines. Below is a summary of key findings from recent studies:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrrole and benzodioxin moieties significantly affect the biological activity of the compound. For example:
Q & A
Q. What are the optimal synthetic pathways for {[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine, and how do reaction conditions influence yield?
Methodological Answer :
- Key Steps :
- Amine Functionalization : Use reductive amination or nucleophilic substitution to introduce the methylamine group into the pyrrole scaffold (e.g., via NaBH-mediated reduction of imine intermediates) .
- Coupling Reactions : Employ Suzuki-Miyaura cross-coupling to attach the 2,3-dihydro-1,4-benzodioxin moiety to the pyrrole core. Optimize palladium catalysts (e.g., Pd(PPh)) and base conditions (e.g., KCO in DMF) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate pure product.
- Critical Parameters : Monitor temperature (reflux vs. RT) and stoichiometry to avoid side products like over-alkylated amines or dimerization .
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
Methodological Answer :
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., dihydrobenzodioxin protons at δ 4.2–4.4 ppm as a quartet; pyrrole-CH at δ 2.1–2.3 ppm) .
- X-ray Diffraction : Confirm molecular conformation and hydrogen-bonding networks (e.g., intramolecular C–H···N interactions stabilizing the pyrrole-benzodioxin linkage) .
- Mass Spectrometry : Validate molecular weight (391.46 g/mol) via HRMS (ESI+) with <2 ppm error .
Q. What in vitro assays are suitable for preliminary evaluation of bioactivity (e.g., enzyme inhibition)?
Methodological Answer :
- α-Glucosidase/Acetylcholinesterase Inhibition : Use spectrophotometric assays (e.g., p-nitrophenyl substrate hydrolysis at 405 nm) with IC determination via dose-response curves .
- Antimicrobial Screening : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) resolve contradictions in experimental bioactivity data?
Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to analyze charge distribution (Mulliken charges) and frontier orbitals (HOMO-LUMO gap). Correlate reactivity with observed inhibition potency .
- Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions (e.g., binding to androgen receptor via LEU704, GLY708 residues). Validate docking scores (ΔG ≈ −7.0 kcal/mol) against experimental IC values .
Q. What environmental fate studies are critical for assessing ecological risks of this compound?
Methodological Answer :
- Hydrolysis/Photolysis : Conduct OECD 111/316 tests under varying pH/UV conditions. Monitor degradation via LC-MS/MS .
- Bioaccumulation : Use logP (predicted ~2.8) and BCF models (e.g., EPI Suite) to estimate partitioning in aquatic systems .
Q. How can in silico toxicology tools predict human toxicity endpoints?
Methodological Answer :
Q. What experimental designs address polymorphism or solvate formation in crystallography?
Methodological Answer :
- Polymorph Screening : Use solvent-drop grinding (CHCN, EtOH, DCM) with PXRD to identify stable forms .
- Thermal Analysis : Perform DSC/TGA to detect solvate loss (e.g., endothermic peaks at 100–150°C) .
Q. How can synergistic effects with other bioactive compounds be systematically studied?
Methodological Answer :
Q. What stability-indicating methods validate compound integrity under storage conditions?
Methodological Answer :
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-PDA (e.g., benzodioxin ring oxidation at 254 nm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
